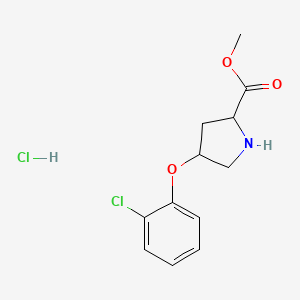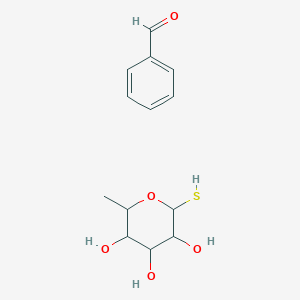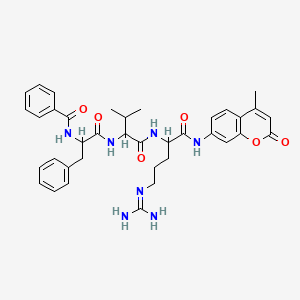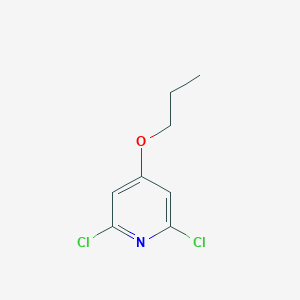
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of bromine, fluorine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize the yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Addition Reactions: The fluorinated groups can participate in addition reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(pentafluoroethyl)benzene: Shares the pentafluoroethyl group but differs in the aromatic ring structure.
2-Methyl-α-(1,1,2,2,2-pentafluoroethyl)benzenemethanol: Contains a similar pentafluoroethyl group but has different functional groups and molecular structure.
Uniqueness
2-(Bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine is unique due to the combination of bromine, pentafluoroethyl, and trifluoromethyl groups attached to the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H4BrF8N |
|---|---|
Molecular Weight |
358.03 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H4BrF8N/c10-3-5-1-4(7(11,12)9(16,17)18)2-6(19-5)8(13,14)15/h1-2H,3H2 |
InChI Key |
FXOCAJJRFKLROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CBr)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)




![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)


![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)



